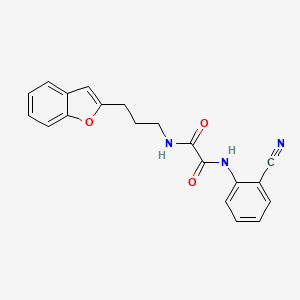

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-cyanophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c21-13-15-7-1-3-9-17(15)23-20(25)19(24)22-11-5-8-16-12-14-6-2-4-10-18(14)26-16/h1-4,6-7,9-10,12H,5,8,11H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAPDFFQANPYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide typically involves the following steps:

Formation of Benzofuran-2-yl Propylamine: This intermediate can be synthesized by reacting benzofuran with propylamine under suitable conditions.

Formation of 2-Cyanophenyl Isocyanate: This intermediate is prepared by reacting 2-cyanophenylamine with phosgene or a phosgene substitute.

Coupling Reaction: The final step involves the reaction of benzofuran-2-yl propylamine with 2-cyanophenyl isocyanate to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form corresponding benzofuranones.

Reduction: The nitrile group in the cyanophenyl moiety can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Benzofuranones.

Reduction: Amines.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the cyanophenyl group can participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Key Observations:

- The cyano group may confer metabolic resistance compared to hydroxyl or methoxy groups .

- Synthesis Yields : highlights moderate-to-low yields (23–51%) for analogs, suggesting challenges in optimizing branched or polar substituents. The target compound’s synthesis may face similar hurdles.

Functional and Application Comparisons

- Enzyme Inhibition : Compounds 117 and 118 () are associated with stearoyl-CoA desaturase (SCD) inhibition, activated by cytochrome P450 4F11. The target compound’s benzofuran group could modulate similar enzymatic interactions but with distinct selectivity due to steric/electronic differences .

- Biotechnological Potential: Compound 10 () includes a piperazine-pyrazole system, often used in kinase or receptor modulation. The target’s benzofuran-cyanophenyl combination may align with neuropharmacological or anti-inflammatory applications .

- Regulatory Considerations: The FAO/WHO compound () features dimethoxybenzyl and pyridinyl groups, which are common in agrochemicals.

Biological Activity

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-cyanophenyl)oxalamide, with the CAS number 2034458-01-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This detailed analysis will explore its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 347.4 g/mol

- Key Functional Groups : The compound features a benzofuran moiety, a propyl chain, and an oxalamide functional group.

Biological Activities

The biological activity of this compound has not been extensively documented in literature; however, it can be inferred from related compounds containing similar structural motifs. Benzofuran derivatives are known for their broad spectrum of biological activities including:

- Antimicrobial Activity : Compounds with benzofuran structures have shown significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

- Anticancer Potential : Research indicates that benzofuran derivatives may act as inhibitors of critical enzymes involved in cancer progression, such as those targeting Mycobacterium tuberculosis (Mtb) polyketide synthase . The oxalamide group is also associated with anticancer activity due to its ability to interact with cellular targets.

In Silico Studies

Recent studies have utilized computer-aided drug design (CADD) techniques to evaluate the binding affinities of benzofuran derivatives against specific biological targets. For example:

- Binding Affinity : A study identified several benzofuran-based oxadiazoles with strong binding affinities to Mtb Pks13 enzyme, which are crucial for mycolic acid synthesis. The best candidates showed binding energies ranging from -14.11 to -14.82 kcal/mol .

Antimicrobial Studies

In a comparative study of various benzofuran derivatives:

| Compound | Activity | Reference |

|---|---|---|

| BF1 | Strong antimicrobial against Mtb | |

| BF4 | Significant binding affinity to Pks13 | |

| BF16 | Moderate activity against bacterial strains |

These findings suggest that modifications in the substituents of benzofuran compounds can significantly influence their biological activity.

Pharmacological Implications

The incorporation of the oxalamide moiety into the benzofuran structure enhances its pharmacological profile. Oxalamides are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The combination of these two structural elements may lead to compounds with improved efficacy and reduced side effects in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.